![molecular formula C6H8O2 B1528379 3-Oxabicyclo[3.1.0]hexano-6-carbaldehído CAS No. 1620450-96-5](/img/structure/B1528379.png)
3-Oxabicyclo[3.1.0]hexano-6-carbaldehído
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis de Estructuras Bicíclicas en Química Medicinal
3-Oxabicyclo[3.1.0]hexano-6-carbaldehído: es un intermedio valioso en la síntesis de estructuras bicíclicas que son prevalentes en la química medicinal. El marco bicíclico único del compuesto, que presenta un anillo de tres miembros tensado fusionado a un anillo de ciclohexano, lo convierte en un andamiaje ideal para el desarrollo de nuevos productos farmacéuticos. Los investigadores han utilizado este compuesto para crear moléculas con alta complejidad estereoquímica, lo cual es crucial para unirse a objetivos biológicos con alta especificidad .
Catálisis Fotoredox Orgánica
El compuesto se ha empleado en la catálisis fotoredox orgánica, un campo que ha ganado una atención significativa por su papel en la química sostenible. Al usar This compound en conjunto con catalizadores fotoredox orgánicos o de iridio e irradiación LED azul, los químicos pueden lograr síntesis altamente diastereoselectivas. Este método es particularmente útil para construir moléculas complejas con múltiples estereocentros contiguos, que son importantes en el diseño de fármacos .
Desarrollo de Agentes Antimicrobianos
En la búsqueda de nuevos agentes antimicrobianos, This compound se ha utilizado como una estructura central para la síntesis de nuevos compuestos. Su incorporación en marcos espirotiazolidínicos fusionados, por ejemplo, ha demostrado ser prometedora para impulsar el rendimiento antimicrobiano, ofreciendo una nueva vía para abordar las cepas resistentes de bacterias .
Termoquímica en Fase Gaseosa
La estructura única del compuesto también lo convierte en un tema de interés en los estudios de termoquímica en fase gaseosa. Investigadores de instituciones como el Instituto Nacional de Estándares y Tecnología (NIST) han investigado las propiedades termoquímicas de compuestos oxabiciclohexanos similares. Estos estudios proporcionan datos valiosos para comprender la estabilidad y la reactividad de estos compuestos en diversas condiciones .
Reacciones de Anulación
This compound: es un reactivo clave en las reacciones de anulación, que son cruciales para la construcción de marcos orgánicos complejos. La reactividad del compuesto permite la síntesis convergente de biciclohexanos mediante procesos de anulación (3 + 2). Esta estrategia sintética es fundamental para crear moléculas con centros cuaternarios totalmente de carbono, una hazaña desafiante en la síntesis orgánica .
Aplicaciones en Ciencia de Materiales
Las características estructurales de This compound lo convierten en un candidato para aplicaciones en ciencia de materiales. Su sistema bicíclico rígido se puede utilizar para desarrollar nuevos polímeros con propiedades mecánicas únicas. Además, el potencial del compuesto para formar epóxidos estables podría explorarse para crear recubrimientos y resinas avanzados .
Mecanismo De Acción
Target of Action
Compounds with a bicyclic structure, like “3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde”, are often used in drug design and can act on various biological targets . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways .
Análisis Bioquímico
Biochemical Properties
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function. Additionally, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde may act as a substrate for certain oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism .
Cellular Effects
The effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can alter cellular metabolism by participating in metabolic pathways, potentially leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the aldehyde group of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, this compound may influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can change over time. The stability of this compound is an important factor, as it may degrade under certain conditions, affecting its efficacy. Long-term studies have shown that 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This compound may also interact with cofactors like NAD+ or NADP+, influencing redox reactions and metabolic flux. The presence of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .
Subcellular Localization
The subcellular localization of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it participates in metabolic processes, or to the nucleus, where it influences gene expression. The precise localization of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can determine its specific biochemical effects .
Propiedades
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKYBNHDIUTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


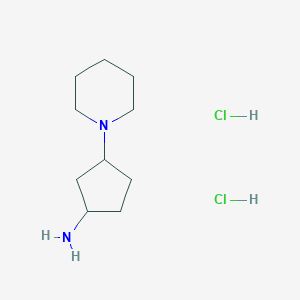
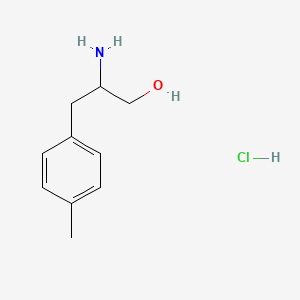
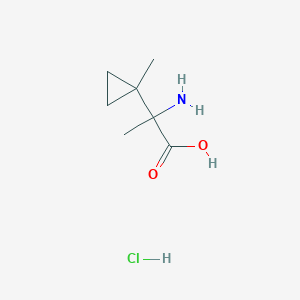
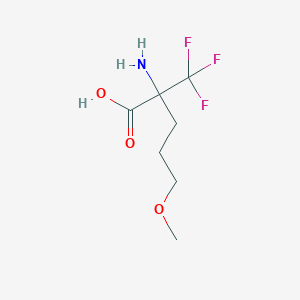
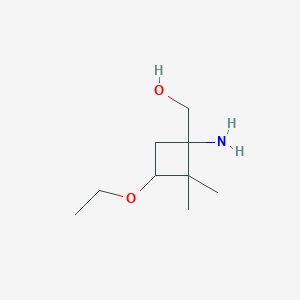
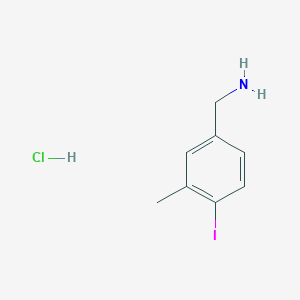
![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
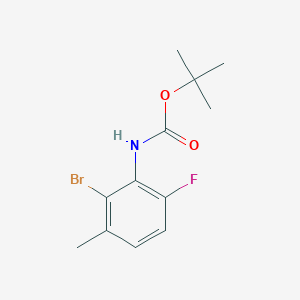
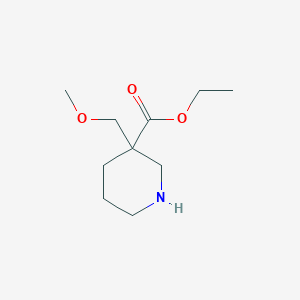
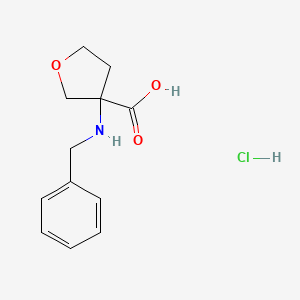
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

